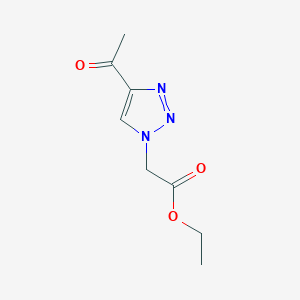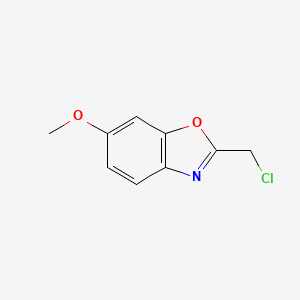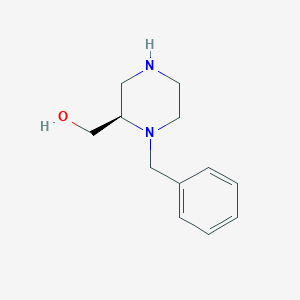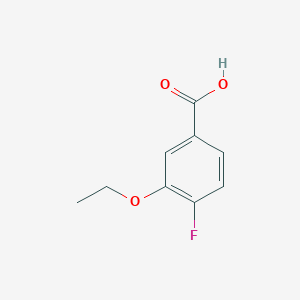
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
描述
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a boronic acid group, and a 4-methylpiperidin-1-ylmethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. One common method includes the reaction of 3-fluoro-4-methylbenzene with a suitable boronic acid derivative under controlled conditions. The subsequent introduction of the 4-methylpiperidin-1-ylmethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
化学反应分析
Types of Reactions: 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives
科学研究应用
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is employed in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols, which is useful in targeting specific biological molecules.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
Biological Molecules: The reversible bonding with diols allows for selective targeting of glycoproteins and glycolipids.
相似化合物的比较
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is compared with other similar compounds to highlight its uniqueness:
3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenylboronic Acid: This compound differs in the presence of a sulfonyl group instead of a methyl group.
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: This compound lacks the boronic acid group, resulting in different chemical properties and reactivity.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound has a piperazinyl group instead of a piperidinyl group, leading to variations in biological activity and applications.
These comparisons demonstrate the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
[3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)8-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVXAWHWWYBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1395738.png)
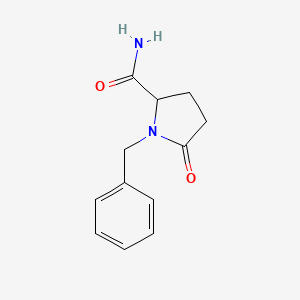
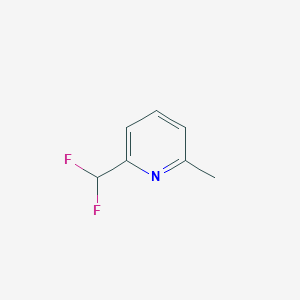
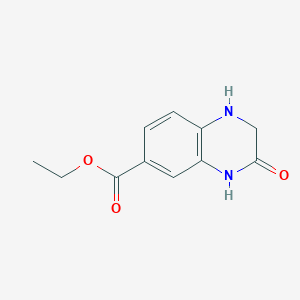
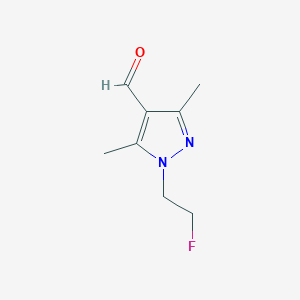
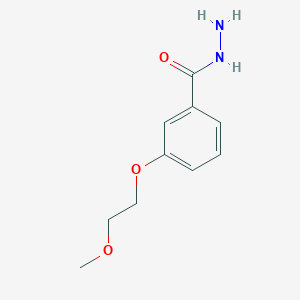

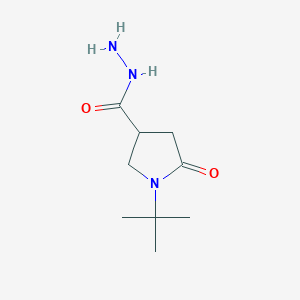
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
